2-(4-methoxypiperidin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide
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Overview
Description
2-(4-methoxypiperidin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPSPA and has been synthesized through various methods to study its mechanism of action and physiological effects.
Mechanism of Action
MPSPA acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) by blocking the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft. This leads to an increase in the levels of serotonin and norepinephrine in the brain, which can help alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that MPSPA has a significant effect on the levels of neurotransmitters in the brain, leading to changes in behavior and mood. It has also been shown to have analgesic effects in animal models of neuropathic pain. However, further studies are needed to fully understand the biochemical and physiological effects of MPSPA.
Advantages and Limitations for Lab Experiments
One advantage of using MPSPA in lab experiments is its selective action on the serotonin and norepinephrine systems, which can help researchers study the role of these neurotransmitters in various disorders. However, one limitation is the lack of clinical data on the safety and efficacy of MPSPA, which may hinder its potential use as a therapeutic agent.
Future Directions
Future research on MPSPA could focus on its potential use in treating other disorders such as post-traumatic stress disorder (PTSD) and chronic pain. It could also be studied in combination with other drugs to determine its synergistic effects. Additionally, more studies are needed to understand the long-term effects and safety of MPSPA in humans.
Synthesis Methods
The synthesis of MPSPA involves the reaction of 2-phenylsulfanylphenylacetic acid with 4-methoxy-1-piperidinamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product. This method has been optimized and modified to improve the yield and purity of MPSPA.
Scientific Research Applications
MPSPA has been studied extensively for its potential therapeutic applications in treating various disorders such as anxiety, depression, and neuropathic pain. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action has been linked to the modulation of the serotonergic and noradrenergic systems in the brain.
properties
IUPAC Name |
2-(4-methoxypiperidin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-24-16-11-13-22(14-12-16)15-20(23)21-18-9-5-6-10-19(18)25-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSXWDLKUPQTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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